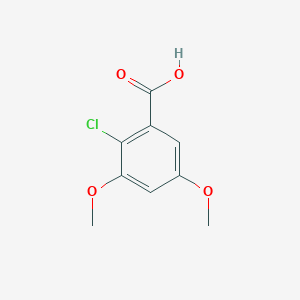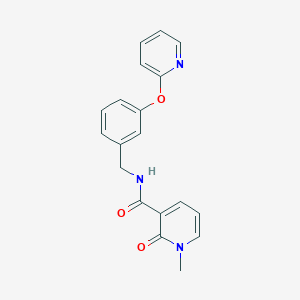![molecular formula C15H21FN4O B2930637 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide CAS No. 2097899-38-0](/img/structure/B2930637.png)
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluoropyrimidine moiety, a piperidine ring, and a pentenamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Fluoropyrimidine Synthesis:
Piperidine Formation: The piperidine ring is synthesized through cyclization reactions, often starting from appropriate amine precursors.
Coupling Reaction: The fluoropyrimidine and piperidine intermediates are coupled using reagents like coupling agents (e.g., EDCI, DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide
- N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide
- N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide
Uniqueness
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-2-3-4-14(21)17-9-12-5-7-20(8-6-12)15-18-10-13(16)11-19-15/h2,10-12H,1,3-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUXOAJUYVRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
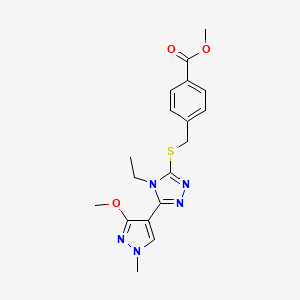
![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)
![3-(4-chlorophenyl)-9-[(pyridin-3-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2930556.png)
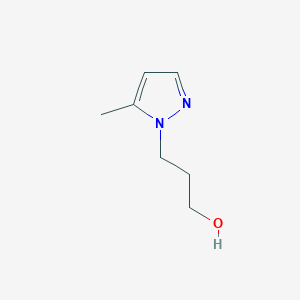
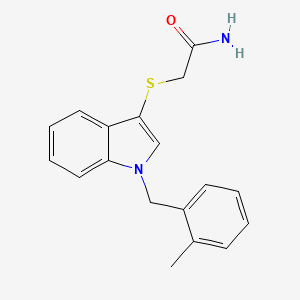
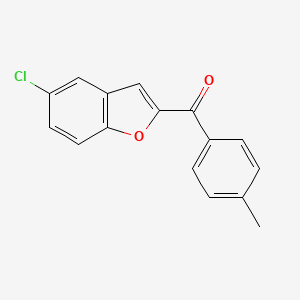
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)
![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)
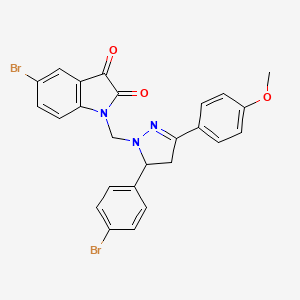
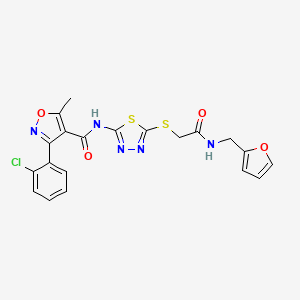

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)
